

Technical Guide: Shelf Life and Storage of FD-1080 Free Acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	FD-1080 free acid	
Cat. No.:	B15552502	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known shelf life, recommended storage conditions, and stability profile of **FD-1080 free acid**, a near-infrared (NIR-II) fluorophore. The information is compiled from manufacturer data and scientific publications to ensure best practices in handling and storage, thereby preserving the integrity of the compound for research and development applications.

Recommended Storage Conditions and Shelf Life

Proper storage is critical to maintaining the chemical and fluorescent properties of **FD-1080 free acid**. The following table summarizes the recommended conditions for the solid compound and its solutions.

Form	Storage Temperature	Duration	Additional Conditions
Solid (Free Acid)	4°C	Not specified	Sealed container, protect from moisture and light[1][2].
Solution in Solvent	-80°C	Up to 6 months	Sealed container, protect from moisture and light[1][2][3].
Solution in Solvent	-20°C	Up to 1 month	Sealed container, protect from moisture and light[1][2][3].

Stability Profile

The stability of FD-1080 is influenced by its molecular structure, formulation, and exposure to environmental factors such as light.

Structural Contributions to Stability

FD-1080's design incorporates features that enhance its stability compared to other cyanine dyes. The presence of sulfonic acid and cyclohexene groups in its structure contributes to improved water solubility and overall stability[4][5][6].

Photostability

FD-1080 exhibits notable photostability, a crucial attribute for fluorescence imaging applications. One study demonstrated its superior photostability compared to Indocyanine Green (ICG) when subjected to continuous laser irradiation[7]. The stability of FD-1080 is further enhanced when it forms J-aggregates[8].

Stability in Biological Media

The stability and quantum yield of FD-1080 are significantly increased when it is complexed with fetal bovine serum (FBS)[4][9]. This interaction is believed to protect the fluorophore from degradation and reduce non-radiative decay pathways.

The following table summarizes the qualitative and semi-quantitative stability characteristics of FD-1080.

Condition	Observation	Reference
Laser Irradiation	More photostable than ICG.	[7]
In Fetal Bovine Serum (FBS)	Increased stability and quantum yield.	[4][9]
As J-Aggregates	Enhanced stability.	[8]
Incompatible Materials	Strong acids/alkalis, strong oxidizing/reducing agents.	

Degradation Pathway

The primary degradation pathway for heptamethine cyanine dyes like FD-1080 is photooxidation. This process is initiated by light and involves reactive oxygen species (ROS), particularly singlet oxygen (${}^{1}O_{2}$). The photooxidation leads to the cleavage of the polymethine chain, resulting in the formation of carbonyl products and a loss of fluorescence.

The following diagram illustrates the general photooxidative degradation pathway for heptamethine cyanine dyes.

Caption: General photooxidative degradation pathway of heptamethine cyanine dyes.

Experimental Protocols

Detailed, standardized experimental protocols for long-term stability or forced degradation studies of **FD-1080 free acid** are not readily available in the public domain. However, based on published photostability experiments, a general methodology can be outlined.

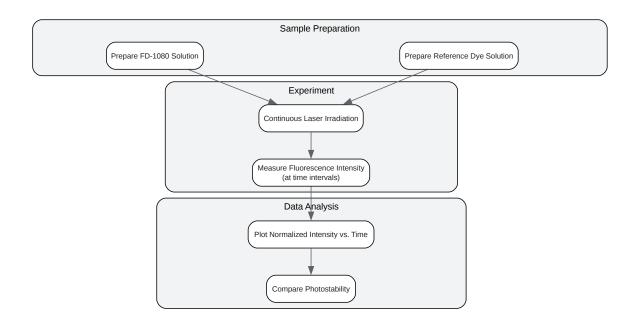
Photostability Assessment (General Protocol)

This protocol describes a typical setup for comparing the photostability of fluorescent dyes.

Objective: To evaluate the photostability of FD-1080 by measuring the change in its fluorescence intensity under continuous laser irradiation over time and compare it with a

reference dye (e.g., ICG).

Materials:


- FD-1080 solution of known concentration in a suitable solvent (e.g., PBS, DMSO).
- Reference dye solution (e.g., ICG) of comparable optical density.
- Cuvette or sample holder.
- Laser source with an appropriate wavelength for excitation (e.g., 808 nm or 1064 nm).
- Power meter to measure laser power density.
- Fluorescence spectrometer or a suitable detector to measure emission intensity.

Procedure:

- Prepare solutions of FD-1080 and the reference dye at the same concentration or adjusted to have similar absorbance at the excitation wavelength.
- Place the FD-1080 solution in the sample holder.
- Expose the solution to continuous laser irradiation at a constant power density (e.g., 0.33 W/cm²).
- Measure the fluorescence emission intensity at regular time intervals over a defined period (e.g., 80 minutes).
- Record the fluorescence intensity as a function of irradiation time.
- Repeat the procedure for the reference dye under identical conditions.
- Plot the normalized fluorescence intensity versus time for both dyes to compare their photostability.

The following diagram illustrates a typical workflow for a photostability experiment.

Click to download full resolution via product page

Caption: Experimental workflow for photostability assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Reactive species involved in the regioselective photooxidation of heptamethine cyanines PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]
- 4. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging -PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photoisomerization of Heptamethine Cyanine Dyes Results in Red-Emissive Species: Implications for Near-IR, Single-Molecule, and Super-Resolution Fluorescence Spectroscopy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Shelf Life and Storage of FD-1080 Free Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15552502#shelf-life-and-storage-conditions-for-fd-1080-free-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.